2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Overview
Description
2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as JB-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. JB-1 has been shown to have a wide range of biochemical and physiological effects, including inhibition of tumor growth, anti-inflammatory activity, and modulation of the immune system.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide may disrupt the function of these proteins and lead to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory activity, 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which could be useful in the treatment of glaucoma. 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been shown to inhibit the activity of the enzyme aldose reductase, which could be useful in the treatment of diabetic complications.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. Additionally, 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, which could make it useful for a variety of applications. However, one limitation of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Future Directions
There are a number of potential future directions for research on 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of HSP90. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide and its potential therapeutic applications. Finally, the development of new formulations and delivery methods could help to improve the efficacy and safety of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide for clinical use.
Conclusion:
In conclusion, 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, or 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including anti-tumor and anti-inflammatory activity. While there are still many unanswered questions about the mechanism of action of 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, it has the potential to be a valuable tool for the treatment of a variety of diseases.
Scientific Research Applications
2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to modulate the immune system, which could be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-21-11-5-6-12(14(16)13(11)15)22(19,20)17-7-4-10-18-8-2-3-9-18/h5-6,17H,2-4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSBCHTHCTTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCCC2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-4-methoxy-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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